molecular formula C13H17BrO2 B1472117 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran CAS No. 1458652-63-5

2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran

Cat. No.: B1472117
CAS No.: 1458652-63-5
M. Wt: 285.18 g/mol
InChI Key: NPLGEAUYYBWDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran is a chemical building block of interest in medicinal and synthetic chemistry. Its structure, featuring a bromo- and dimethyl-substituted phenoxy group linked to a tetrahydrofuran ring, makes it a versatile intermediate for constructing more complex molecules. Compounds with brominated phenoxy and tetrahydrofuran motifs are frequently employed in drug discovery. For instance, similar brominated phenol derivatives are key intermediates in the synthesis of targeted kinase inhibitors, such as AMPK inhibitors . Furthermore, the tetrahydrofuran moiety is a common structural element in pharmaceuticals and can be used in synthesis methods like the Mitsunobu reaction to generate phenoxy-alkylamine structures found in bioactive molecules . This reagent is particularly valuable for generating targeted-focused libraries of potential therapeutic agents, including ATP-competitive kinase inhibitors and other highly active receptor ligands . This product is intended for research purposes as a synthetic intermediate. Researchers can utilize this compound to explore structure-activity relationships (SAR) by incorporating its distinct aromatic and heterocyclic components into novel molecular architectures. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromo-3,5-dimethylphenoxy)methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9-6-12(7-10(2)13(9)14)16-8-11-4-3-5-15-11/h6-7,11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGEAUYYBWDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a brominated phenyl group and a tetrahydrofuran moiety. The structural formula can be represented as follows:

C13H15BrO2\text{C}_{13}\text{H}_{15}\text{BrO}_2

Biological Activity Overview

Recent studies have explored the biological activities of compounds related to this compound. These investigations primarily focus on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

A notable study synthesized dual-target inhibitors based on similar structures, revealing that certain derivatives exhibit significant anticancer properties. For instance, a compound identified as 44e demonstrated potent inhibition against BRD4 and CK2, which are implicated in cancer progression. The IC50 values for these targets were reported at 180 nM and 230 nM, respectively .

Table 1: Inhibitory Activity of Related Compounds

CompoundBRD4 Inhibition (IC50)CK2 Inhibition (IC50)MDA-MB-231 IC50MDA-MB-468 IC50
44e180 nM230 nM47.75 μM39.65 μM
33a13.55%9.13%47.75 μM39.65 μM
33b6.05%12.56%>50 μM>50 μM

These findings suggest that compounds with similar structures to This compound may possess significant anticancer properties through the inhibition of key signaling pathways.

The mechanism through which these compounds exert their biological effects often involves modulation of enzyme activity and interaction with cellular pathways associated with apoptosis and cell proliferation. For instance, the inhibition of BRD4 has been linked to the downregulation of oncogenic transcription factors such as Myc, leading to reduced cancer cell viability and increased apoptosis .

Case Studies

Several case studies have illustrated the efficacy of related compounds in preclinical models:

  • Study on Dual Inhibitors : A study evaluated the efficacy of dual inhibitors targeting BRD4 and CK2 in triple-negative breast cancer (TNBC) models. The compound 44e was found to significantly reduce tumor growth in xenograft models without notable toxicity .
  • Antioxidant and Antihypertensive Activities : Other derivatives of phenoxy compounds have shown antioxidant properties through DPPH assays and antihypertensive effects in various assays, indicating a broad spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran exhibit significant antimicrobial activity. Research has shown that the brominated phenoxy group enhances the compound's efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The tetrahydrofuran moiety has been associated with anti-inflammatory properties. Investigations into similar compounds suggest that they can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases.

Polymer Synthesis

The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

PropertyValue
Glass Transition Temp85 °C
Tensile Strength50 MPa
Elongation at Break300%

Pesticide Development

The compound's structural features suggest potential use in developing novel pesticides. The bromine atom may contribute to increased bioactivity against pests while minimizing environmental impact.

Case Study 1: Antibacterial Activity

In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating strong antibacterial properties.

Case Study 2: Polymer Applications

A research team synthesized a copolymer using this compound as a monomer. The resulting material exhibited enhanced resistance to thermal degradation compared to traditional polymers used in packaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities with three analogs:

Compound Name Core Structure Aromatic Substituents Functional Groups Key Physicochemical Properties
2-((4-Bromo-3,5-dimethylphenoxy)methyl)THF Tetrahydrofuran 4-Bromo-3,5-dimethylphenoxy Ether, bromine, methyl groups Moderate lipophilicity (Br enhances logP)
MCBX () Acetamide 2,5-Dimethylphenoxy Amide, hydroxy, methyl groups Higher polarity due to amide and hydroxyl
Compound 602 () Acetamide 4-Chloro-3,5-dimethylphenoxy Amide, chloro, methyl groups Lower logP than brominated analogs (Cl vs. Br)
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () Dihydrofuran 3,4-Dibromo, tetraphenyl Bromine, phenyl groups High crystallinity (Br⋯Br interactions)

Key Observations :

  • Bromine vs.
  • Ether vs. Amide : The THF ether linkage reduces hydrogen-bonding capacity relative to MCBX’s amide group, likely lowering aqueous solubility .

Functional and Reactivity Comparisons

Metabolic Stability
  • MCBX () : Undergoes phase I hydroxylation and phase II conjugation, with major metabolites involving hydroxylation at the aromatic ring or methylene bridge. The absence of an amide group in the target compound may reduce susceptibility to hydrolytic cleavage, prolonging metabolic stability .
  • Compound 602 (): As a synthetic auxin agonist, its chloro-substituted phenoxy group facilitates receptor binding.
Solid-State Behavior
  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () : Exhibits Br⋯Br halogen bonding and C–H⋯H interactions in its crystal lattice. The target compound’s THF ring and lack of multiple bromine atoms may result in weaker intermolecular forces, affecting crystallinity and melting point .

Limitations and Knowledge Gaps

  • Direct data on the target compound’s biological activity, solubility, or synthetic routes are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
  • The dihydrofuran derivative () has detailed crystallographic data, but the THF analog’s conformational preferences remain unstudied .

Preparation Methods

Direct Aromatic Substitution and Cyclization Approach

Method Overview:
This method involves initial halogenation of a methylated phenol derivative, followed by nucleophilic substitution with tetrahydrofuran derivatives, culminating in cyclization to form the tetrahydrofuran ring.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Notes
1 Halogenation of methylphenol Bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride High regioselectivity at 4- and 5-positions; yields vary (70-85%)
2 Formation of phenoxy methyl intermediate Reaction with formaldehyde derivatives under basic conditions Yields around 75%; forms phenoxy methyl intermediates
3 Nucleophilic substitution with tetrahydrofuran Reaction of phenoxy methyl intermediate with tetrahydrofuran in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) Yields approximately 60-75%
4 Cyclization to form tetrahydrofuran ring Intramolecular cyclization under acidic conditions Yields depend on reaction conditions, typically 65-80%

Research Findings:

  • This approach benefits from straightforward aromatic halogenation and nucleophilic substitution, with cyclization driven by acid catalysis.
  • The process is scalable and suitable for industrial synthesis, with high purity achievable through purification steps such as column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling and Cyclization

Method Overview:
This route employs palladium-catalyzed Suzuki or Stille coupling to introduce the phenoxy group onto a brominated aromatic precursor, followed by cyclization with tetrahydrofuran derivatives.

Key Reaction Steps:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of brominated precursor Bromination of 3,5-dimethylphenol with NBS in the presence of a radical initiator 70-85% yield
2 Cross-coupling with phenol derivative Pd(PPh₃)₄ catalyst, boronic acid or stannane derivatives, in anhydrous solvent (e.g., toluene) with base (e.g., K₂CO₃) 65-80% yield
3 Cyclization with tetrahydrofuran Acidic or Lewis acid catalysis to promote ring closure 60-75%

Research Findings:

  • This method offers high selectivity and functional group tolerance.
  • It is advantageous for synthesizing derivatives with specific substitution patterns.
  • The process is well-documented in patent literature for pharmaceutical intermediates.

Reductive Cyclization via TMDS Reduction

Method Overview:
Based on patent WO2023005587A1, this method involves reduction of a brominated phenoxy ester intermediate with tetramethyldisiloxane (TMDS) under indium bromide catalysis, followed by cyclization to form the tetrahydrofuran ring.

Procedure:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of phenoxy ester Esterification of phenol derivatives with methyl malate or similar compounds 80-90% yield
2 TMDS reduction & cyclization Under nitrogen atmosphere, indium bromide (InBr₃), TMDS, in toluene or dichloromethane, temperature 10-30°C Yields >99%, high purity, suitable for industrial scale

Research Findings:

  • This approach is cost-effective, with raw materials being inexpensive.
  • The process is safe, short, and suitable for large-scale production.
  • Post-reaction purification involves standard extraction and recrystallization steps.

Alternative Synthetic Route: Halogenation Followed by Nucleophilic Substitution

Method Overview:
This method involves halogenation of a suitable phenol derivative, followed by nucleophilic substitution with tetrahydrofuran derivatives, then cyclization.

Procedure:

Step Description Reagents & Conditions Yield & Notes
1 Bromination of methylphenol NBS, radical initiator, in carbon tetrachloride or acetonitrile 70-85%
2 Nucleophilic substitution with tetrahydrofuran Lewis acids (e.g., BF₃·OEt₂), in dichloromethane 60-75%
3 Cyclization Acid catalysis under reflux 65-80%

Research Findings:

  • This route is straightforward and adaptable.
  • The key challenge is controlling regioselectivity during bromination.

Summary of Key Data

Method Raw Materials Typical Yield (%) Advantages Limitations
Direct aromatic substitution Methylphenol derivatives, NBS, Lewis acids 65-85 Simple, scalable Regioselectivity control needed
Metal-catalyzed cross-coupling Brominated phenol, boronic acids, Pd catalysts 60-80 High selectivity Requires expensive catalysts
TMDS reduction & cyclization Ester intermediates, TMDS, indium bromide >99 Cost-effective, high purity Multi-step process

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran, and what are their key reaction conditions?

  • Methodology :

  • Step 1 : Synthesize the phenolic precursor (4-bromo-3,5-dimethylphenol) via electrophilic bromination of 3,5-dimethylphenol using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in acidic conditions .
  • Step 2 : Couple the phenol to tetrahydrofuran via a Williamson ether synthesis or Mitsunobu reaction. For example, use NaH\text{NaH} in tetrahydrofuran (THF) to deprotonate the phenol, followed by reaction with a tetrahydrofuran derivative bearing a leaving group (e.g., chloromethyl-THF) .
  • Key Conditions : Anhydrous solvents (e.g., THF), controlled temperature (0°C to room temperature), and inert atmosphere to prevent side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be systematically applied to confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR^1\text{H NMR} : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm for CH2_2, δ 3.5–4.5 ppm for OCH2_2) and aromatic protons (δ 6.5–7.5 ppm) from the bromophenol moiety .
  • 13C NMR^{13}\text{C NMR} : Confirm quaternary carbons (e.g., C-Br at δ 110–120 ppm) and ether linkages (C-O at δ 60–70 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., C13H17BrO2\text{C}_{13}\text{H}_{17}\text{BrO}_2, exact mass ~292.03) and isotopic patterns for bromine .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of brominated tetrahydrofuran derivatives for X-ray analysis?

  • Methodology :

  • Use slow evaporation of a solvent mixture (e.g., dichloromethane/hexane) to promote ordered crystal growth.
  • For brominated analogs, prioritize halogen-bonding interactions (Br⋯Br or Br⋯O) to stabilize crystal lattices, as observed in related dihydrofuran structures .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., Br⋯Br contacts, C—H⋯H) influence the crystal packing and stability of brominated tetrahydrofuran derivatives?

  • Methodology :

  • Analyze X-ray diffraction data to measure Br⋯Br distances (typically 3.3–3.5 Å) and C—H⋯H interactions (<2.4 Å), which contribute to dense packing and thermal stability .
  • Compare with computational models (e.g., Hirshfeld surface analysis) to quantify interaction contributions .

Q. What mechanistic insights can be drawn from the regioselective bromination of phenolic precursors used in the synthesis of this compound?

  • Methodology :

  • Use kinetic studies (e.g., LC-MS\text{LC-MS}) to track bromination intermediates. Steric and electronic effects from methyl groups at the 3- and 5-positions direct bromine to the 4-position .
  • Validate selectivity via competition experiments with substituted phenols .

Q. How should researchers address contradictory data between computational predictions and experimental observations in the conformational analysis of tetrahydrofuran-based ethers?

  • Methodology :

  • Reconcile discrepancies by refining computational parameters (e.g., DFT functional selection, solvation models) to better match experimental NMR or X-ray data .
  • Perform dynamic NMR experiments to assess rotational barriers in the tetrahydrofuran ring and substituent mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.